molecular formula C14H22O2 B12574152 3-Decylcyclobut-3-ene-1,2-dione CAS No. 198137-65-4

3-Decylcyclobut-3-ene-1,2-dione

Cat. No.: B12574152
CAS No.: 198137-65-4
M. Wt: 222.32 g/mol
InChI Key: XCABVPDDBAPHDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Decylcyclobut-3-ene-1,2-dione is a cyclobutene derivative known for its unique chemical structure and potential applications in various fields. This compound features a cyclobutene ring with a decyl group attached, making it an interesting subject for research in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Decylcyclobut-3-ene-1,2-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a decyl-substituted precursor with a suitable cyclizing agent. The reaction conditions often require an inert atmosphere, such as nitrogen, and specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .

Mechanism of Action

The mechanism by which 3-Decylcyclobut-3-ene-1,2-dione exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of ATP synthase in microbial cells, leading to antimicrobial effects .

Properties

CAS No.

198137-65-4

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

IUPAC Name

3-decylcyclobut-3-ene-1,2-dione

InChI

InChI=1S/C14H22O2/c1-2-3-4-5-6-7-8-9-10-12-11-13(15)14(12)16/h11H,2-10H2,1H3

InChI Key

XCABVPDDBAPHDM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=CC(=O)C1=O

Origin of Product

United States

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